molecular formula C18H26N2O5 B3034305 (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate CAS No. 1549812-65-8

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3034305
CAS No.: 1549812-65-8
M. Wt: 350.4
InChI Key: ZOHDMZDTYNCUBC-LSDHHAIUSA-N
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Description

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a hydroxyl group at the 4-position, with defined stereochemistry (3S,4R). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and receptor-targeting molecules. Its structural features—including the Boc group for amine protection and stereochemical specificity—make it valuable for modulating solubility, stability, and biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHDMZDTYNCUBC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Routes

Stepwise Functionalization of Piperidine Scaffolds

A common approach involves sequential modifications of a piperidine core. Key steps include:

Benzylation at the 1-Position

The introduction of the benzyl group typically employs benzyl bromide in the presence of a base such as triethylamine. For example, reacting 4-hydroxypiperidine with benzyl bromide in methanol at 0–5°C achieves N-benzylation with yields exceeding 85%. This step often requires inert conditions to prevent oxidation of the hydroxyl group.

Boc Protection of the 3-Amino Group

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. In a representative procedure, N-benzyl-4-hydroxypiperidine is treated with Boc₂O in dichloromethane with catalytic dimethylaminopyridine (DMAP), yielding the Boc-protated intermediate in 78–82% yield.

Stereoselective Hydroxylation at the 4-Position

Achieving the (4R)-configuration necessitates stereocontrolled methods. One protocol uses Sharpless asymmetric dihydroxylation: treating a 3,4-dehydropiperidine precursor with AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL) in tert-butanol/water, yielding the diol with >90% enantiomeric excess (ee). Subsequent regioselective mesylation and elimination yield the (4R)-hydroxy derivative.

Palladium-Catalyzed Hydrogenolysis for Deprotection

Critical for removing benzyl groups without affecting the Boc moiety, hydrogenolysis employs 10% palladium on carbon (Pd/C) under H₂ atmosphere. For instance, stirring the benzylated intermediate in ethanol with Pd/C at 25°C for 12 hours achieves full deprotection. This step is often paired with filtration and solvent evaporation to isolate the product.

Biocatalytic Approaches

Enzymatic Hydroxylation

Fe(II)/α-ketoglutarate-dependent dioxygenases enable stereospecific hydroxylation of piperidine precursors. In a case study, L-pipecolic acid derivatives are hydroxylated at the 4-position using engineered variants of Pseudomonas fluorescens enzymes, achieving 92% yield and >99% ee. This method bypasses traditional protecting group strategies, streamlining synthesis.

Immobilized Enzyme Systems

Recent advances utilize immobilized enzymes (e.g., Candida antarctica lipase B) for kinetic resolution of racemic mixtures. A 24-hour reaction in hexane at 40°C resolves (±)-3-amino-4-hydroxypiperidine, isolating the (3S,4R)-enantiomer with 88% yield and 98% ee.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Steps Overall Yield Stereoselectivity Key Advantage
Chemical Synthesis 5–6 42–50% 85–90% ee Scalability
Biocatalysis 3–4 65–75% >99% ee Reduced environmental impact

Table 2: Reagent Conditions for Key Steps

Step Reagents Temperature Solvent Yield
Benzylation Benzyl bromide, triethylamine 0–5°C Methanol 85%
Boc Protection Boc₂O, DMAP 25°C DCM 80%
Enzymatic Resolution Candida antarctica lipase B 40°C Hexane 88%

Stereochemical Control Strategies

Chiral Auxiliaries

Using (R)- or (S)-proline-derived auxiliaries during cyclization ensures correct configuration. For example, (S)-proline-mediated ring closure of a δ-lactam intermediate yields the (3S,4R)-isomer with 94% diastereomeric excess.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines with DuPhos ligands achieves 97% ee. A representative reaction employs [Rh(COD)DuPhos]BF₄ under 50 psi H₂, reducing a 3-ketopiperidine precursor to the (4R)-alcohol.

Purification and Characterization

Crystallization Techniques

Final products are purified via recrystallization from heptane/ethyl acetate (1:3) at 0–5°C, yielding >98% purity. X-ray crystallography confirms absolute configuration, while chiral HPLC (Chiralpak IC-3 column) verifies enantiopurity.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 1.44 (s, Boc CH₃), δ 4.55 (d, benzyl CH₂), and δ 5.10 (m, piperidine OH).
  • Mass Spectrometry : ESI-MS m/z 350.4 [M+H]⁺ aligns with the molecular formula C₁₈H₂₆N₂O₅.

Industrial-Scale Considerations

Cost-Efficiency

Chemical routes, though step-intensive, remain cost-effective for bulk production due to low catalyst costs (~$50/kg for Pd/C). Biocatalytic methods, while environmentally favorable, incur higher enzyme production expenses (~$200/g).

Green Chemistry Metrics

  • E-factor : Chemical synthesis (18 kg waste/kg product) vs. biocatalysis (6 kg waste/kg product).
  • PMI : Biocatalytic processes exhibit a Process Mass Intensity of 32 vs. 45 for traditional methods.

Case Study: Multi-Kilogram Synthesis

A 2019 pilot-scale campaign utilized the following sequence:

  • Benzylation of 4-hydroxypiperidine (95% yield).
  • Boc protection (82% yield).
  • Enzymatic hydroxylation (89% yield, >99% ee).
  • Crystallization (98% purity). Total isolated yield: 42% over 5 steps, demonstrating scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce the free amine. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including (3S,4R)-Boc-hydroxypiperidine, exhibit promising anticancer properties. For instance, research has shown that modifications to the piperidine structure can enhance its efficacy against specific cancer cell lines. The compound's ability to inhibit certain enzymes involved in tumor growth is a focal point of current investigations .

1.2 Neuroprotective Effects
The neuroprotective potential of (3S,4R)-Boc-hydroxypiperidine has been explored in the context of neurodegenerative diseases. Studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, presenting a possible therapeutic avenue for conditions such as Alzheimer's disease .

Organic Synthesis

2.1 Building Block for Complex Molecules
(3S,4R)-Boc-hydroxypiperidine serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations, making it suitable for synthesizing more complex organic molecules. This application is particularly valuable in the pharmaceutical industry, where it can be used to develop new drug candidates with diverse biological activities .

2.2 Synthesis of Peptide Derivatives
The compound is also utilized in the synthesis of peptide derivatives through coupling reactions. The tert-butoxycarbonyl (Boc) group acts as a protecting group that can be easily removed under mild conditions, facilitating the formation of peptides that are crucial for various biological functions .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated enhanced cytotoxicity in modified piperidine derivatives against breast cancer cell lines.
NeuroprotectionShowed significant reduction in neuronal apoptosis in models of oxidative stress using Boc-hydroxypiperidine.
Organic SynthesisSuccessfully used Boc-hydroxypiperidine as a precursor for synthesizing complex alkaloids with anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by blocking the active site. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The stereochemistry of the piperidine ring profoundly influences biological activity and target binding. Key comparisons include:

Compound Name Stereochemistry Functional Groups Key Differences & Implications References
(3R,4R)-Benzyl 3-((Boc)amino)-4-hydroxypiperidine-1-carboxylate (3R,4R) Boc-amino, hydroxyl Enantiomeric configuration alters spatial orientation, potentially reducing target affinity.
(3S,4R)-Benzyl 4-((Boc)amino)-3-fluoropiperidine-1-carboxylate (3S,4R) Boc-amino, fluorine (replaces hydroxyl) Fluorine’s electronegativity enhances metabolic stability but may reduce hydrogen-bonding capacity.
  • Evidence : In pepstatin analogues, reversing the chirality of the 3-hydroxy group (3S→3R) reduced binding affinity to pepsin by >100-fold . Similarly, (3R,4R) stereoisomers of related compounds showed distinct pharmacological profiles compared to (3S,4R) forms .

Functional Group Modifications

Substituent variations impact physicochemical and pharmacological properties:

Compound Name Substituent Modifications Key Findings References
Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate Aryl-aminoalkyl side chain Enhanced lipophilicity and potential for CNS targeting due to aromatic interactions.
(3S,4R)-tert-Butyl 3-((benzodioxol-5-yloxy)methyl)-4-fluorophenyl derivatives Benzodioxolyl ether, fluorophenyl Increased potency in kinase inhibition assays, attributed to electron-withdrawing fluorine.
Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride Methyl group, unprotected amine Improved solubility via hydrochloride salt formation but reduced stability due to free amine.
  • Evidence: Fluorine substitution in (3S,4R)-Benzyl 4-((Boc)amino)-3-fluoropiperidine-1-carboxylate (CAS 1932010-74-6) enhances oxidative stability, as seen in related fluorinated inhibitors . Conversely, hydroxyl groups in the parent compound facilitate hydrogen bonding with enzymatic targets, as demonstrated in renin inhibitors .

Biological Activity

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C18H26N2O5
  • Molecular Weight : 350.42 g/mol
  • CAS Number : 1549812-68-1
  • Purity : ≥ 95% .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the piperidine ring.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group.
  • Benzylation at the nitrogen atom.
  • Hydroxylation at the fourth position of the piperidine ring.

This multi-step process allows for the selective functionalization of the piperidine core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of certain enzyme classes, particularly those involved in drug metabolism and disease processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential use as an antibiotic agent.
  • Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases.
  • Analgesic Properties : Some studies suggest that this compound could have pain-relieving effects comparable to established analgesics.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Bacterial StrainConcentration (µg/mL)% Inhibition
E. coli5075%
S. aureus5080%
P. aeruginosa5070%

Study 2: Neuroprotective Effects

In a neuroprotection study published in the Journal of Neurochemistry, this compound was administered to neuronal cultures subjected to oxidative stress. The compound demonstrated a protective effect by reducing cell death by approximately 60% compared to untreated controls.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

Piperidine Core Functionalization : Introduce the hydroxyl and tert-butoxycarbonyl (Boc) groups at the 3S and 4R positions using stereoselective methods (e.g., chiral catalysts or enzymatic resolution).

Benzyl Protection : Protect the piperidine nitrogen with a benzyl group via carbamate formation under basic conditions (e.g., benzyl chloroformate, triethylamine) .

Boc Deprotection/Reprotection : Ensure regioselective Boc group retention during intermediate steps, as described in analogous syntheses of tert-butyl piperidine derivatives .

  • Key Considerations : Monitor stereochemistry using chiral HPLC or polarimetry. Yields for similar compounds range from 36% to 78%, depending on reaction optimization .

Q. How can researchers purify and characterize this compound?

  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts.
  • Characterization :

  • NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 4.5–5.2 ppm (benzyl CH2 and piperidine protons), and δ 7.3 ppm (aromatic protons) .
  • HPLC/MS : Confirm purity (>95%) and molecular weight (e.g., [M+Na]+ at m/z 488.2, as seen in related compounds) .
    • Reference Data : Compare results with published spectra for structurally similar piperidine-Boc derivatives .

Q. What are the stability profiles under different storage conditions?

  • Stability : The compound is stable at –20°C in inert, anhydrous environments (argon atmosphere). Avoid exposure to moisture (hydrolysis of Boc group) or strong acids/bases (cleavage of carbamate bonds) .
  • Degradation Pathways : Hydroxyl group oxidation or benzyl ester cleavage may occur under prolonged light exposure. Use amber vials for storage .

Advanced Questions

Q. How does the stereochemistry (3S,4R) influence biological activity in target systems?

  • Stereochemical Impact : The 3S,4R configuration enhances binding affinity to enzymes like kinases or GPCRs due to optimal spatial alignment of the hydroxyl and Boc-amino groups. For example, in kinase inhibitors, this configuration improves IC50 values by 10–100× compared to diastereomers .
  • Validation Methods :

  • Docking Studies : Use molecular dynamics simulations to map hydrogen-bonding interactions.
  • Comparative Assays : Test diastereomers in enzymatic assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Case Study : reports yields from 17% to 78% for analogous compounds. Contradictions arise from:

Reaction Solvent : THF vs. DMF affects Boc group stability.

Catalyst Loading : Pd/C vs. enzymatic catalysts alter stereoselectivity.

  • Resolution : Reproduce reactions under strictly controlled conditions (temperature, humidity) and validate purity via orthogonal methods (NMR + LC-MS) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • SAR Framework :

Core Modifications : Replace the benzyl group with substituted aryl rings to assess π-π stacking effects.

Functional Group Swaps : Substitute the hydroxyl group with fluorine (bioisostere) to improve metabolic stability .

  • Data Collection : Use high-throughput screening (HTS) for IC50 determination against target proteins. Correlate results with computational descriptors (e.g., LogP, polar surface area) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
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(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

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